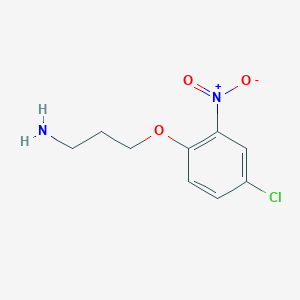

3-(4-Chloro-2-nitrophenoxy)propan-1-amine

描述

Contextualization within Modern Chemical Research Paradigms

In contemporary chemical and pharmaceutical research, there is a significant emphasis on the development of "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. The terminal phenoxy group is considered one such scaffold due to its presence in numerous approved drugs. nih.gov Phenol (B47542) ethers are valued in pharmaceutical design as they can act as hydrogen-bond acceptors but not donors, a property that aids in developing oral medications that adhere to Lipinski's rule of five. wikipedia.org The structure of 3-(4-chloro-2-nitrophenoxy)propan-1-amine, which combines a substituted phenoxy group with a flexible propanamine side chain, positions it as a molecule of interest for exploring new chemical space and potential biological activities.

Historical Perspective on Related Chemical Scaffolds and their Academic Exploration

The academic exploration of phenoxy ethers dates back to early organic chemistry, with the Williamson ether synthesis providing a foundational method for their preparation. wikipedia.org In the realm of medicinal chemistry, the 2-phenethylamine motif, a related structural element, is found in numerous natural products and synthetic drugs, highlighting the long-standing interest in aromatic amines. nih.govresearchgate.net Nitroaromatic compounds, while rare in nature, have been a cornerstone of industrial organic synthesis for over a century, primarily produced through nitration reactions using nitric acid. wikipedia.orgnih.gov Their rich and diverse reactivity has made them valuable intermediates in the synthesis of dyes, polymers, and pharmaceuticals. nih.govnih.gov The combination of these well-established chemical scaffolds in this compound represents a convergence of historical chemical knowledge towards the creation of novel functional molecules.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough investigation of this compound is multi-faceted. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic substitution and modifying the acidity of the phenolic precursor. wikipedia.orgblogspot.com This electronic modulation can be critical for tuning the binding affinity of the molecule to biological targets. Furthermore, the propan-1-amine side chain provides a basic center and a flexible linker, which can be crucial for establishing interactions with biological macromolecules. The chloro substituent adds to the lipophilicity of the molecule and can influence its metabolic stability and pharmacokinetic profile. The combination of these functional groups in a single molecule creates a unique chemical entity with the potential for diverse applications, from medicinal chemistry to materials science. The nitro group itself is a known pharmacophore in various bioactive molecules, exhibiting a wide spectrum of activities including antimicrobial and antineoplastic effects. mdpi.comencyclopedia.pub

Overview of Current Research Landscape and Gaps Pertaining to the Compound

The current research landscape for phenoxypropanamine derivatives is active, with many studies exploring their potential as therapeutic agents for neurological disorders, cancer, and infectious diseases. nih.gov Similarly, the biological activities of nitroaromatic compounds are continuously being explored. mdpi.comencyclopedia.pub However, a significant research gap exists concerning the specific compound this compound. There is a lack of published literature detailing its synthesis, characterization, and biological evaluation. This presents an opportunity for researchers to synthesize this novel compound, explore its physicochemical and biological properties, and potentially uncover new therapeutic leads or functional materials. The unexplored nature of this specific substitution pattern on the phenoxypropanamine scaffold represents a clear gap in the current scientific literature.

属性

分子式 |

C9H11ClN2O3 |

|---|---|

分子量 |

230.65 g/mol |

IUPAC 名称 |

3-(4-chloro-2-nitrophenoxy)propan-1-amine |

InChI |

InChI=1S/C9H11ClN2O3/c10-7-2-3-9(15-5-1-4-11)8(6-7)12(13)14/h2-3,6H,1,4-5,11H2 |

InChI 键 |

HXFZDGFKNQYTQU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCCCN |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 3 4 Chloro 2 Nitrophenoxy Propan 1 Amine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(4-chloro-2-nitrophenoxy)propan-1-amine reveals two logical points for disconnection, breaking the molecule down into simpler, commercially available, or easily synthesizable precursors.

Disconnection 1: C-O Ether Bond: The most apparent disconnection is at the ether linkage. This bond can be formed via a nucleophilic substitution reaction. This approach breaks the target molecule into the key intermediates: 4-chloro-2-nitrophenol (B165678) (a nucleophile after deprotonation) and a 3-halopropanamine derivative or a similar C3 synthon with a leaving group.

Disconnection 2: C-N Bond: An alternative, though often less direct, disconnection involves the carbon-nitrogen bond. This would lead to 3-(4-chloro-2-nitrophenoxy)propanal or a related carbonyl compound and an ammonia (B1221849) source, which could be combined through reductive amination.

The most common and practical synthetic strategies are derived from the C-O ether bond disconnection, focusing on the Williamson ether synthesis or related nucleophilic aromatic substitution reactions.

Established Synthetic Routes and Optimizations

Established routes primarily focus on constructing the ether bond between the phenolic and the aliphatic amine-containing fragments.

The formation of the ether linkage is the central step in the synthesis. The Williamson ether synthesis is a classic and reliable method. In this approach, the sodium or potassium salt of 4-chloro-2-nitrophenol is reacted with a 3-carbon chain bearing a leaving group at one end and a protected amine at the other.

A common pathway involves:

Deprotonation of 4-chloro-2-nitrophenol with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the more nucleophilic phenoxide.

Reaction of the phenoxide with an electrophile such as N-(3-bromopropyl)phthalimide or a Boc-protected 3-halopropanamine.

Subsequent deprotection of the amine group to yield the final product.

The reaction conditions for a similar ether synthesis are summarized in the table below.

| Reactants | Reagents/Solvents | Conditions | Product Type |

| 1-(3-chloropropoxy)-4-nitrobenzene, Diethylamine | Acetonitrile | 45°-50° C | N,N-Diethyl-3-(4-nitrophenoxy)propanamine prepchem.com |

| 4-chlorophenol, 3,4-dichloronitrobenzene | KOH, Copper | 110–120 °C | 3-chloro-4-(4′-chlorophenoxy)nitrobenzene nih.gov |

This interactive table summarizes conditions for analogous ether formation reactions, providing a basis for the synthesis of the target compound.

The key starting material, 4-chloro-2-nitrophenol, can be synthesized through several established methods. The choice of method often depends on the availability and cost of the initial precursors.

One prominent method involves the hydrolysis of 2,5-dichloronitrobenzene. This reaction is typically carried out under high temperature and pressure in the presence of a strong base like sodium hydroxide. quickcompany.ingoogle.com Another route is the direct chlorination of 4-nitrophenol, although this can sometimes lead to issues with selectivity and the formation of di-chlorinated byproducts. google.com

The table below outlines a typical synthesis of 4-chloro-2-nitrophenol.

| Starting Material | Reagents | Key Steps | Yield |

| 2,5-dichloronitrobenzene | Sodium Hydroxide, Water | 1. Hydrolysis at 130-136 °C. 2. Acidification with HCl to pH 5-5.5 to precipitate the product. | ~90% google.com |

| p-Nitrophenol | Chlorine, Inert Organic Solvent | 1. Chlorination at 50-70 °C. 2. Recrystallization. | Variable google.com |

This interactive table details established methods for preparing the key aromatic precursor.

The primary amine in the propan-1-amine side chain is nucleophilic and can compete in the ether synthesis reaction, potentially leading to N-alkylation side products. To prevent this, the amine is typically protected during the C-O bond formation step.

Common protecting groups for amines include:

Phthalimide: This group is robust and is introduced by using N-(3-bromopropyl)phthalimide as the alkylating agent. Deprotection is achieved by reacting with hydrazine (B178648) hydrate.

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under many reaction conditions and its straightforward removal using acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

Carboxybenzyl (Cbz): The Cbz group is another stable protecting group that can be removed via catalytic hydrogenation, a method that could simultaneously reduce the nitro group on the aromatic ring if desired at a later stage. researchgate.net

Novel Synthetic Approaches and Catalyst Development for Enhanced Efficiency

Modern synthetic chemistry seeks to improve efficiency, reduce waste, and simplify procedures. For the synthesis of this compound, several novel approaches can be considered.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly enhanced by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. This allows the reaction to proceed under milder conditions with improved yields by facilitating the transfer of the aqueous phenoxide ion into the organic phase where the alkyl halide resides.

Chelation-Assisted N-Alkylation: To circumvent the need for protecting groups, novel methods like the selective mono-N-alkylation of amino alcohols have been developed. One such method uses 9-borabicyclononane (B1260311) (9-BBN) to form a stable chelate with a 3-amino-1-propanol derivative. This chelation protects and activates the amine group for selective alkylation, offering a more atom-economical route. organic-chemistry.org

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include improving atom economy, utilizing greener solvents, and employing catalytic methods to reduce waste and energy consumption.

Greener Solvents and Reaction Conditions: The choice of solvent is a significant factor in the environmental impact of a synthetic process. acs.org Traditional volatile organic compounds (VOCs) used as solvents contribute to air pollution and have associated health risks. Green chemistry encourages the use of safer, more environmentally friendly solvents. sigmaaldrich.com For the synthesis of this compound, exploring the use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (a renewable alternative to THF) or ethyl lactate, could significantly reduce the environmental footprint. youtube.comrsc.orgrsc.org Additionally, minimizing the volume of solvent used by running reactions at higher concentrations is a straightforward way to decrease waste. acs.org

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions, and can be used in smaller quantities and potentially be recycled. researchgate.net In the context of the Williamson ether synthesis, phase-transfer catalysts (PTCs) offer a greener alternative to traditional methods that may require anhydrous solvents. acs.org PTCs, such as quaternary ammonium salts, facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, allowing the reaction to proceed in a two-phase system, often with water as one of the phases, thus avoiding the need for hazardous organic solvents. researchgate.netjetir.org The combination of microwave irradiation and ultrasound has also been shown to promote the Williamson ether synthesis efficiently without the need for a phase-transfer catalyst, further contributing to a greener process. rsc.org

Interactive Data Table: Comparison of Synthetic Strategies

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Primary Reactants | 4-chloro-2-nitrophenoxide, 3-halo- or 3-tosyl-propanamine (or protected form) | 4-chloro-2-nitrophenol, N-(3-hydroxypropyl)phthalimide, Triphenylphosphine, Azodicarboxylate |

| Key Transformation | SN2 Nucleophilic Substitution | Redox-coupled substitution |

| Common Solvents | Acetone, DMF, Acetonitrile | THF, Dichloromethane |

| Byproducts | Inorganic Salt (e.g., NaBr) | Triphenylphosphine oxide, Reduced azodicarboxylate |

| Atom Economy | Moderate | Low |

| Green Chemistry Considerations | Can be improved with phase-transfer catalysis and greener solvents. | Inherently lower atom economy. |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopy provides detailed insights into the molecular framework, connectivity, and the electronic environment of individual atoms within 3-(4-chloro-2-nitrophenoxy)propan-1-amine.

Advanced NMR Spectroscopic Studies (e.g., 2D NMR, Solid-State NMR for Polymorphs)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules in solution and the solid state. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are required for unambiguous assignment and to probe through-bond and through-space correlations.

For this compound, techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the propanamine chain and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for assigning the carbon signals by correlating them to their attached protons and to protons two or three bonds away, respectively. This would definitively link the propanamine sidechain to the phenoxy ring via the ether linkage.

In cases where polymorphic forms of the compound might exist, Solid-State NMR (SS-NMR) would be an invaluable tool. SS-NMR can distinguish between different crystalline forms by probing the subtle differences in the chemical shifts and relaxation times of atoms in distinct solid-state environments.

Table 1: Anticipated ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on general chemical shift theory; actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H on C1' (propyl) | ~3.0 - 3.2 | ~39 - 42 |

| H on C2' (propyl) | ~1.9 - 2.1 | ~28 - 32 |

| H on C3' (propyl) | ~4.2 - 4.4 | ~68 - 72 |

| H on C3 (aromatic) | ~7.5 - 7.7 | ~115 - 118 |

| H on C5 (aromatic) | ~7.2 - 7.4 | ~122 - 125 |

| H on C6 (aromatic) | ~7.9 - 8.1 | ~128 - 131 |

| NH₂ | Variable | N/A |

| C1 (aromatic) | N/A | ~150 - 153 |

| C2 (aromatic) | N/A | ~138 - 141 |

| C4 (aromatic) | N/A | ~125 - 128 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of functional groups. For this compound, these methods are essential for confirming the presence of key structural motifs and can also offer insights into conformational states. globalresearchonline.netresearchgate.net

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively), C-O-C stretching of the ether linkage (around 1250 cm⁻¹), and the C-Cl stretching (around 700-800 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing strong signals for the aromatic ring vibrations and the C-C backbone of the propyl chain. The combination of both techniques, supported by computational calculations (such as DFT), allows for a detailed assignment of the vibrational modes. globalresearchonline.net

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3400 |

| -NO₂ | Asymmetric Stretch | ~1520 |

| -NO₂ | Symmetric Stretch | ~1340 |

| Ar-O-R | C-O-C Stretch | ~1250 |

| Ar-Cl | C-Cl Stretch | 700 - 800 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. researchgate.net

A crystal structure would reveal the planarity of the chloro-nitrophenyl ring and the conformation of the flexible propanamine sidechain. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amine and nitro groups, and potentially π-π stacking interactions between the aromatic rings. This information is critical for understanding the solid-state properties of the compound. For related structures, intermolecular C-H···O hydrogen bonds have been observed to stabilize crystal structures. researchgate.net

Conformational Landscape Exploration via Experimental and Computational Methods

The propanamine sidechain of this compound possesses several rotatable bonds, leading to a complex conformational landscape. The preferred conformation is a result of a delicate balance of steric and electronic effects.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring this landscape. frontiersin.orgnih.gov By performing geometry optimizations starting from various initial conformations, a potential energy surface can be mapped, and low-energy conformers can be identified. frontiersin.orgnih.gov Theoretical calculations can also predict spectroscopic properties (NMR shifts, vibrational frequencies) for these conformers, which can then be compared with experimental data to determine the dominant conformation in a given state (gas, solution, or solid). globalresearchonline.net

Investigating Polymorphism and Solvate Forms of the Compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs can exhibit distinct physical properties. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR are employed to screen for and characterize different polymorphic forms. The potential for this compound to form solvates (crystals containing solvent molecules) during crystallization from different solvents should also be investigated, as this can significantly impact its structure and properties.

Reactivity Profile and Mechanistic Organic Chemistry of 3 4 Chloro 2 Nitrophenoxy Propan 1 Amine

Reactivity of the Aromatic Nitro Group

The aromatic nitro group is a powerful electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. libretexts.orgyoutube.com Its most characteristic reaction, however, is reduction. The conversion of aromatic nitro compounds to primary arylamines is a fundamental transformation in organic synthesis. wikipedia.orgorganic-chemistry.org

A variety of reagents can accomplish this reduction, with the choice of method depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation over metals like palladium or platinum is highly efficient but may also cause dehalogenation of the aryl chloride. commonorganicchemistry.comuomustansiriyah.edu.iq Milder and more chemoselective options are often preferred. Metal-acid systems, such as iron, zinc, or tin in acidic media, are commonly employed. uomustansiriyah.edu.iqresearchgate.net Tin(II) chloride (SnCl₂) is a particularly mild reagent that is often used when sensitive functional groups are present. commonorganicchemistry.comuomustansiriyah.edu.iq

Depending on the reaction conditions and the reducing agent used, the reduction can be stopped at intermediate stages, yielding products like N-arylhydroxylamines or azo compounds. wikipedia.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Room temperature, atmospheric or high pressure | Highly efficient; may cause dehalogenation of aryl halides. commonorganicchemistry.com |

| H₂, Raney Nickel | Room temperature/mild heat | Often used to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com |

| Fe, HCl/CH₃COOH | Reflux | Classical method (Béchamp reduction); cost-effective. researchgate.net |

| SnCl₂, HCl | Room temperature/mild heat | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.comuomustansiriyah.edu.iq |

Reactivity of the Aryl Chloride Moiety

The aryl chloride in 3-(4-chloro-2-nitrophenoxy)propan-1-amine is not inert. Its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position. This arrangement makes the aromatic ring electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr). libretexts.orgnih.gov

The SNAr mechanism proceeds via a two-step addition-elimination pathway. nih.gov

Addition: A nucleophile attacks the carbon atom bearing the chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge of this intermediate is delocalized onto the ortho and para positions relative to the site of attack, and is effectively stabilized by the nitro group. libretexts.orgyoutube.com

Elimination: The aromaticity of the ring is restored by the departure of the chloride leaving group.

This reaction is facilitated by strong nucleophiles such as amines, alkoxides, or hydroxide (B78521) ions. researchgate.net The rate of reaction is highly dependent on the ability of the substituents on the ring to stabilize the negative charge of the Meisenheimer complex. nih.gov

Reactivity of the Primary Amine Functionality

The primary aliphatic amine at the terminus of the propyl chain is a key reactive center, functioning as both a base and a nucleophile. msu.edu Its reactivity is characteristic of simple primary amines and includes acylation, alkylation, and reactions with carbonyl compounds. uomustansiriyah.edu.iqbritannica.com

Acylation: The amine reacts readily with acylating agents like acid chlorides and acid anhydrides to form stable amide derivatives. This reaction is generally high-yielding and clean, as the resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. uomustansiriyah.edu.iqlibretexts.org

Alkylation: As a nucleophile, the primary amine can react with alkyl halides. However, this reaction is often difficult to control. The initially formed secondary amine is also nucleophilic and can compete with the starting material for the alkyl halide, leading to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. uomustansiriyah.edu.iqmsu.edu

Reaction with Nitrous Acid: Treatment with nitrous acid (HNO₂) converts primary aliphatic amines into unstable diazonium salts, which readily lose N₂ gas to form a carbocation. This carbocation can then undergo substitution or elimination, typically leading to a mixture of alcohols and alkenes. britannica.com

Ethereal Linkage Stability and Cleavage Reactions

The aryl ether bond in the molecule is generally robust and requires specific and often harsh conditions for cleavage. The study of aryl ether bond cleavage is a significant area of research, particularly in the context of lignin (B12514952) depolymerization, which contains similar linkage types. rsc.orgrsc.org

Cleavage of such bonds typically involves protonation of the ether oxygen followed by nucleophilic attack or elimination. acs.org Common laboratory methods include treatment with strong acids like HBr or HI. Catalytic methods employing a combination of a Lewis acid and a hydrogenation metal have also been developed. rsc.orgnih.gov For example, studies on lignin model compounds show that concentrated lithium bromide (LiBr) with an acid catalyst can selectively cleave β-O-4 aryl ether bonds under relatively mild conditions. acs.org The cleavage of the ether bond results in the formation of a phenol (B47542) and an alkyl halide or alcohol, depending on the reagents used. acs.org

Mechanistic Studies of Intramolecular and Intermolecular Reactions

The molecule's multiple functional groups allow for a range of intermolecular and potentially intramolecular reactions. Mechanistic studies on related structures provide significant insights.

Intermolecularly, the SNAr reaction at the aryl chloride position is a prime example. Kinetic studies on the similar compound 4-chloro-2-nitrophenyl benzoate (B1203000) with cyclic secondary amines have shown that the reaction mechanism can shift. researchgate.net For less basic amines, the rate-determining step (RDS) is the breakdown of the tetrahedral Meisenheimer intermediate to form products. For more basic amines, the formation of the intermediate becomes the RDS. This is revealed by a downward-curving Brønsted-type plot, which relates the reaction rate to the basicity of the nucleophilic amine. researchgate.net

Another significant intermolecular process involves the palladium-catalyzed reductive arylation of nitroarenes with chloroarenes. chemrxiv.org Mechanistic studies suggest this transformation proceeds through the in situ reduction of the nitroarene to an azoarene, which then undergoes a dual N-arylation sequence before a final reductive cleavage of the N-N bond to yield two molecules of the diarylamine product. chemrxiv.org

Intramolecular reactions could be envisioned following a chemical modification. For instance, if the nitro group were reduced to a primary aromatic amine, the resulting molecule would possess two amine functionalities. Under appropriate conditions, an intramolecular cyclization could potentially occur to form a seven-membered heterocyclic ring, although this would be entropically disfavored.

Derivatization Chemistry: Synthesis of Analogs and Prodrug Concepts (Non-clinical)

The functional groups of this compound serve as handles for chemical derivatization to produce analogs or to develop prodrugs. rsc.org Prodrugs are inactive precursors that are chemically or enzymatically transformed in vivo to release the active parent drug, a strategy often used to overcome pharmacokinetic limitations. rsc.orgpharmacyconcepts.in

The primary amine is a common target for prodrug design. nih.gov It can be temporarily masked by forming linkages such as amides, carbamates, or N-Mannich bases to alter properties like lipophilicity or aqueous solubility. nih.gov The key challenge is designing a linkage that is stable enough for delivery but can be cleaved at the target site. rsc.org While simple amides are often too stable for in vivo hydrolysis, more sophisticated systems, such as those that undergo intramolecular cyclization to release the parent amine, have been developed. nih.gov

The synthesis of analogs can be achieved through various reactions:

N-Acylation/Alkylation: The primary amine can be converted to a wide array of amides or substituted amines. uomustansiriyah.edu.iq

SNAr Reactions: The aryl chloride can be displaced by different nucleophiles (e.g., other amines, thiols, alkoxides) to generate a library of analogs with modified aromatic cores.

Nitro Group Reduction and Functionalization: The nitro group can be reduced to an aniline, which can then be further derivatized through diazotization followed by Sandmeyer reactions or through acylation to form anilides. uomustansiriyah.edu.iq

For example, a synthetic strategy analogous to one used for creating 3-amino-5-aryl-1,2,4-triazoles could be applied. brieflands.comresearchgate.net This would involve modifying the core structure, potentially starting from a related benzoic acid, to build a heterocyclic system, demonstrating the versatility of the chemical scaffold for generating novel analogs.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tin(II) chloride |

| 4-chloro-2-nitrophenyl benzoate |

| Lithium bromide |

| N-arylhydroxylamines |

| Acetanilide |

| Aminoguanidine |

| 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying the reactivity of medium-sized organic molecules like "3-(4-Chloro-2-nitrophenoxy)propan-1-amine".

A key application of DFT is the calculation of bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. BDEs are crucial indicators of thermal stability and can reveal the most likely initial steps in decomposition or reaction pathways. For nitroaromatic compounds, the C–NO2 bond is often a focal point of such studies, as its cleavage is frequently a rate-determining step in thermal decomposition. researchgate.netresearchgate.net DFT studies on various nitroaromatic molecules have shown that BDE values for the C–NO2 bond typically range from 60 to 70 kcal/mol. researchgate.net

In the case of "this compound", DFT calculations could be employed to determine the BDEs for several key bonds to predict its stability and potential reaction sites. The primary bonds of interest would include the C-NO2, C-Cl, and various C-O, C-N, and C-C bonds within the molecule's framework. By comparing these calculated BDEs, one can hypothesize which bonds are most susceptible to cleavage. For instance, the presence of the electron-withdrawing chloro and nitro groups can influence the strength of the bonds on the aromatic ring.

Table 1: Representative Predicted Bond Dissociation Energies (BDE) for this compound using DFT This table presents hypothetical, representative data for illustrative purposes, as specific experimental or calculated values for this molecule are not available in the cited literature.

| Bond | Predicted BDE (kcal/mol) |

|---|---|

| Aryl C-NO2 | 65 - 75 |

| Aryl C-Cl | 80 - 90 |

| Aryl C-O | 95 - 105 |

| O-Propyl C | 75 - 85 |

| Propyl C-N | 80 - 90 |

Ab initio (from first principles) methods are another class of quantum chemical calculations that, unlike DFT, are not based on fitting to experimental data. ucsb.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. While computationally more demanding than DFT, they are often used as a benchmark for high-accuracy electronic structure determination. researchgate.netresearchgate.net

For "this compound", ab initio calculations, particularly at the Coupled Cluster level with large basis sets, could provide a highly accurate determination of the molecule's geometry, energy, and electronic properties such as dipole moment and polarizability. acs.orgacs.org These high-level calculations are especially valuable for calibrating the results from more computationally efficient methods like DFT and for studying systems where electron correlation effects are particularly important. researchgate.net They can provide definitive insights into the charge distribution across the molecule, influenced by the competing electron-withdrawing effects of the nitro and chloro groups and the electron-donating potential of the ether and amine functionalities.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's dynamic behavior. mdpi.com

The propan-1-amine side chain of "this compound" possesses significant conformational flexibility due to the rotation around several single bonds. MD simulations can explore the accessible conformational space of this chain, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to interact with its environment or a potential binding partner.

Furthermore, MD simulations are exceptionally well-suited for studying interactions with solvent molecules. mdpi.com By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the different functional groups. For instance, simulations would likely show the formation of hydrogen bonds between water and the amine group, the nitro group, and the ether oxygen. The simulations can also quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell. nih.gov

Ligand-Based and Structure-Based Computational Design Principles

In the context of identifying new research compounds, computational design principles are often employed. These can be broadly categorized as ligand-based or structure-based.

Ligand-based design relies on the knowledge of molecules that have a certain characteristic of interest. If "this compound" were used as a starting point, its structure could be used to search for other chemically similar compounds in large databases. acs.orgnih.gov The key functional groups—the primary amine, the ether linkage, and the substituted aromatic ring—can be defined as a pharmacophore, which is the 3D arrangement of features necessary for a specific molecular interaction. stereoelectronics.org This pharmacophore model could then be used to screen virtual libraries for other molecules that share these features.

Structure-based design requires the three-dimensional structure of a molecular target (e.g., a protein or enzyme). nih.gov Although no specific targets are implied here, one can conceptually discuss the process. Using a technique called molecular docking, "this compound" could be computationally placed into the binding site of a target. beilstein-journals.org Docking algorithms would predict the most likely binding pose and estimate the strength of the interaction, considering factors like hydrogen bonds (from the amine), electrostatic interactions (from the polar nitro and chloro groups), and hydrophobic interactions (from the aromatic ring). nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can be directly compared with experimental data to validate both the computational model and the experimental structure. vu.nl

Using methods like DFT, it is possible to calculate the vibrational frequencies of the molecule. These computed frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimental one, each peak can be assigned to a specific vibrational mode of the molecule, such as the N-H stretch of the amine, the asymmetric and symmetric stretches of the NO2 group, or the C-Cl stretch.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus. A strong correlation between the calculated and experimental NMR spectra provides confidence in the determined molecular structure. Discrepancies can point to specific structural features or intermolecular interactions (like hydrogen bonding) that might not have been fully accounted for in the computational model.

Table 2: Representative Comparison of Experimental vs. Computationally Predicted Spectroscopic Data This table presents hypothetical, representative data for illustrative purposes. The predicted values are typical outputs from DFT calculations used to aid in the interpretation of experimental spectra.

| Spectroscopic Parameter | Experimental Value | Predicted Value (DFT) | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | ~3400 | ~3410 | N-H stretch (amine) |

| ~1520 | ~1525 | NO2 asymmetric stretch | |

| ~1345 | ~1350 | NO2 symmetric stretch | |

| ~1250 | ~1255 | Aryl-O-Alkyl stretch | |

| ¹H NMR Shift (ppm) | ~7.8 | ~7.75 | Aromatic H (ortho to NO2) |

| ~7.2 | ~7.15 | Aromatic H (ortho to Cl) | |

| ~4.2 | ~4.25 | O-CH2 | |

| ~3.1 | ~3.05 | N-CH2 |

Virtual Screening Methodologies for Identifying Research Targets (Conceptual)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to possess a characteristic of interest. nih.gov "this compound" could be utilized in this context in a conceptual, non-clinical framework.

In a ligand-based virtual screening approach, the structure of this molecule would be used as a template. A search could be performed on a large virtual compound library (such as those from Enamine or PubChem) to find molecules with a high degree of 2D or 3D similarity. enamine.net This would identify a subset of compounds that share its core scaffold or key functional groups, which could then be prioritized for further investigation.

In a structure-based virtual screening workflow, a library of compounds would be docked against a specific research target. nih.govacs.org The goal is to filter a large library down to a manageable number of candidates that are predicted to interact favorably with the target. The principles learned from the computational design studies of "this compound" (e.g., the importance of its hydrogen-bonding amine or its specific electrostatic profile) could help refine the screening and selection criteria for identifying novel compounds for research purposes. researchgate.net

Mechanistic Investigations of Biological Interactions Pre Clinical, Non Human, Non Clinical Safety/dosage

Exploration of Molecular Target Engagement and Binding Mechanisms

The initial step in characterizing a compound's activity is to identify its molecular targets and understand the nature of its binding.

Currently, there is no publicly available scientific literature detailing specific receptor binding assays that have been conducted for 3-(4-Chloro-2-nitrophenoxy)propan-1-amine. Therefore, its affinity and selectivity for various receptors remain uncharacterized.

Information regarding the effects of this compound on enzyme activity, including inhibition or activation kinetics and the corresponding mechanisms, is not available in the current body of scientific research.

Specific studies employing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the direct binding of this compound to target proteins have not been reported in the scientific literature.

Cellular Uptake and Subcellular Localization Studies (In vitro)

There is a lack of published research on the cellular uptake and subcellular localization of this compound. Consequently, the mechanisms by which this compound may enter cells and its distribution within cellular compartments are unknown.

Mechanistic Pathways of Cellular Response (e.g., signal transduction, pathway modulation, in vitro)

Scientific data elucidating the mechanistic pathways of cellular response to this compound, such as its impact on signal transduction or other cellular pathways, is not currently available.

In Vitro and Ex Vivo Pharmacological Profiling (Excluding Safety, Dosage, and Human Trials)

A comprehensive in vitro and ex vivo pharmacological profile for this compound has not been established in the scientific literature. Such profiling would typically involve screening the compound against a panel of targets to identify potential biological activities.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles for Research Compounds

Structure-Activity Relationship (SAR) studies for the chemical scaffold represented by this compound are crucial in medicinal chemistry for optimizing the biological activity of research compounds. These investigations systematically modify the chemical structure to understand how changes in different parts of the molecule affect its interaction with biological targets. For the aryloxypropanolamine class of compounds, to which this compound belongs, SAR studies have provided key insights into the design of molecules with specific pharmacological profiles.

Influence of Aromatic Ring Substituents:

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of aryloxypropanolamine compounds. The presence of electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, or para), can drastically alter the compound's interaction with its biological target. For instance, in the context of beta-adrenergic receptor ligands, a class to which many aryloxypropanolamines belong, ortho-substitution on the aromatic ring is often associated with higher potency. nih.gov The nature of the substituent, whether it is a halogen, a nitro group, or an alkyl group, also plays a significant role in modulating activity. nih.gov The lipophilicity of the aromatic ring, which is influenced by its substituents, is another key factor affecting the pharmacokinetic and pharmacodynamic properties of these compounds. nih.gov

Influence of the Propanamine Side Chain:

The propanamine side chain is another key element in the SAR of this class of compounds. The length of the alkyl chain and the presence of a hydroxyl group on the beta-carbon are known to be important for the interaction with many biological targets, particularly G-protein coupled receptors. While this compound lacks the hydroxyl group common in many beta-blockers, the three-carbon spacer between the phenoxy ring and the amine is a common feature in many biologically active aryloxypropanolamines.

Influence of the Amino Group Substituent:

The nature of the substituent on the terminal amino group is a major factor in determining the potency and selectivity of aryloxypropanolamine derivatives. For beta-adrenergic antagonists, bulky alkyl groups such as isopropyl or tert-butyl on the nitrogen atom are often required for high-potency beta-blockade. nih.gov The basicity of the amine, which is influenced by its substituents, is also a critical factor for the interaction with biological targets, which often involves the formation of a salt bridge with an acidic amino acid residue in the binding pocket.

Molecular Design Principles:

Based on SAR studies of the broader class of aryloxypropanolamines, several molecular design principles for research compounds have been established. Computational methods such as Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been employed to model the interactions of these compounds with their biological targets. mdpi.comnih.gov These models help in predicting the biological activity of novel derivatives and guide the design of compounds with improved properties. The key takeaways from such studies for the aryloxypropanolamine scaffold include the importance of steric, electrostatic, and hydrophobic fields in determining biological activity. mdpi.comnih.gov For example, 3D-QSAR studies on a series of aryloxypropanolamine compounds as β3-adrenergic receptor agonists revealed that the electrostatic field has a slightly higher contribution to the biological activity. mdpi.comnih.gov

The following interactive data table summarizes the general SAR principles for aryloxypropanolamine derivatives based on available research for this class of compounds.

Structure-Activity Relationship of Aryloxypropanolamine Derivatives

| Molecular Moiety | Structural Modification | General Effect on Biological Activity |

| Aromatic Ring | Ortho-substitution | Often increases potency for certain targets (e.g., beta-receptors). nih.gov |

| Para-substitution (e.g., acylamido group) | Can enhance cardioselectivity in beta-blockers. nih.gov | |

| Electron-withdrawing groups (e.g., nitro, chloro) | Modulates electronic properties and can influence binding affinity. | |

| Lipophilicity of substituents | Affects pharmacokinetic and pharmacodynamic properties. nih.gov | |

| Alkyl Chain | Propanolamine vs. Propanamine | Presence or absence of a β-hydroxyl group affects target interaction. |

| Amino Group | Bulky alkyl substituents (e.g., isopropyl, tert-butyl) | Often crucial for high-potency antagonism at beta-receptors. nih.gov |

| N-heteroaralkyl substitution | Can lead to potent and specific class III antiarrhythmic activity. |

Advanced Analytical Methodologies for Research and Quantification

Mass Spectrometry for Metabolite Identification and Quantitation in Research Samples (Non-human, Non-clinical)

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of compounds. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides unparalleled sensitivity and specificity for identifying and quantifying molecules in complex matrices, such as those encountered in non-clinical metabolic studies.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. measurlabs.comnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. libretexts.org For 3-(4-chloro-2-nitrophenoxy)propan-1-amine (molecular formula: C₉H₁₁ClN₂O₃), the theoretical exact mass can be calculated based on the monoisotopic masses of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

The ability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage of HRMS. researchgate.netyoutube.com In research samples, this technique can confirm the identity of the parent compound and help identify unknown metabolites by providing their precise elemental formulas.

Table 2: Theoretical Exact Mass Calculation

| Ion Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₉H₁₁³⁵ClN₂O₃ | 230.0458 |

| Protonated Molecule [M+H]⁺ | C₉H₁₂³⁵ClN₂O₃⁺ | 231.0531 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural elucidation. In an MS/MS experiment, a specific ion (a "precursor ion," such as the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented through collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting "product ions" are analyzed in a second mass analyzer. unt.edu The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, the fragmentation would likely occur at the most labile bonds. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond, while aliphatic amines often fragment via cleavage alpha to the nitrogen atom. whitman.eduwhitman.edumiamioh.edu Analysis of these specific fragments allows researchers to piece together the structure of the precursor ion, making MS/MS essential for confirming the identity of the compound and for identifying metabolites where the parent structure has been modified.

Table 3: Plausible MS/MS Fragmentations for [C₉H₁₂ClN₂O₃]⁺ This table outlines predicted major fragment ions based on the chemical structure.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 231.05 | 173.99 | C₃H₇N (Propan-1-amine) | [4-Chloro-2-nitrophenoxy]⁺ |

| 231.05 | 157.99 | C₃H₈NO (3-Aminopropan-1-ol) | [4-Chloro-2-nitrophenyl]⁺ |

| 231.05 | 58.07 | C₆H₃ClNO₃ (4-Chloro-2-nitrophenol) | [C₃H₈N]⁺ (Propan-1-aminium) |

Spectrophotometric and Fluorometric Assays for Concentration Determination in Research Settings

Spectrophotometric and fluorometric techniques are fundamental in research for the quantification of compounds due to their sensitivity, accessibility, and the ability to provide rapid measurements. For a molecule such as this compound, these methods can be readily applied by leveraging the chromophoric and potential fluorophoric properties conferred by its aromatic and functional group constituents.

Spectrophotometric Assays

UV-Visible spectrophotometry is a viable method for determining the concentration of this compound in solution. The presence of the nitroaromatic ring system gives the compound characteristic absorption bands in the ultraviolet and possibly the visible regions of the electromagnetic spectrum. The nitrophenol moiety, in particular, is known to have distinct absorption maxima. umcs.plnih.gov For instance, p-nitrophenol exhibits strong absorption peaks around 317 nm and 400 nm, and the exact wavelength of maximum absorbance (λmax) for this compound would be determined experimentally by scanning a solution of the pure compound across a range of wavelengths. nih.govscienceopen.com

The concentration of the compound in a sample can be determined by measuring its absorbance at the predetermined λmax and applying the Beer-Lambert law, which states that for a given substance, absorbance is directly proportional to its concentration in a solution. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. This method is advantageous for its simplicity and the non-destructive nature of the measurement. rsc.org Method development would involve optimizing parameters such as solvent composition and pH to ensure maximum sensitivity and linearity. rsc.org

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 1.0 | 0.112 |

| 2.5 | 0.275 |

| 5.0 | 0.551 |

| 10.0 | 1.103 |

| 15.0 | 1.654 |

Fluorometric Assays

Fluorometric assays offer significantly higher sensitivity compared to spectrophotometry. While many nitroaromatic compounds are known to be fluorescence quenchers, the primary amine group in this compound presents an opportunity for fluorescence-based quantification. mdpi.comnih.gov Aromatic amines can be intrinsically fluorescent or, more commonly, can be chemically derivatized to yield highly fluorescent products. researchgate.netnih.gov

A common approach involves derivatization with a fluorogenic reagent that specifically reacts with primary amines. Reagents such as fluorescamine (B152294) or o-phthalaldehyde (B127526) (OPA) are non-fluorescent themselves but react with primary amines to form intensely fluorescent products. thermofisher.com This strategy would provide high specificity and sensitivity for the detection of this compound, even in complex biological matrices. The fluorescence intensity of the resulting product would be directly proportional to the concentration of the parent compound. The development of such an assay would require optimization of the derivatization reaction conditions, including pH, temperature, and reaction time, as well as the selection of appropriate excitation and emission wavelengths for the fluorophore.

Electrophoretic Techniques for Interaction Studies (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a powerful analytical technique with high separation efficiency and resolution, making it well-suited for studying the interactions between small molecules and their potential biological targets. nih.govwikipedia.org For this compound, CE can be employed to investigate its binding to proteins, nucleic acids, or other macromolecules, providing insights into its mechanism of action.

Affinity Capillary Electrophoresis (ACE)

Affinity Capillary Electrophoresis (ACE) is a specific mode of CE used to characterize biomolecular interactions. nih.gov The fundamental principle of ACE is that the electrophoretic mobility of a molecule will change upon binding to another molecule. In a typical ACE experiment to study the interaction of this compound with a target protein, a constant concentration of the protein would be included in the running buffer, and a small plug of the compound would be injected into the capillary. nih.govtaylorfrancis.com

As the compound migrates through the capillary, it will interact with the protein in the buffer. If binding occurs, the apparent electrophoretic mobility of the compound will decrease due to the formation of a larger, slower-migrating complex. By performing a series of experiments with varying concentrations of the protein in the running buffer, the binding constant (Ka) or dissociation constant (Kd) for the interaction can be determined from the changes in the compound's migration time. This technique requires only minute amounts of sample and allows for the study of interactions in solution under near-physiological conditions. nih.gov

| Target Protein Concentration (µM) | Migration Time of Compound (min) | Change in Mobility (%) |

|---|---|---|

| 0 | 5.2 | 0.0 |

| 10 | 5.8 | 11.5 |

| 25 | 6.5 | 25.0 |

| 50 | 7.6 | 46.2 |

| 100 | 9.1 | 75.0 |

The versatility of CE also allows for its coupling with mass spectrometry (CE-MS), which can provide additional structural information and enhance the sensitivity and specificity of the analysis of the compound and its complexes. nih.gov

Emerging Research Applications and Future Directions of 3 4 Chloro 2 Nitrophenoxy Propan 1 Amine

While the compound 3-(4-Chloro-2-nitrophenoxy)propan-1-amine is not extensively documented in current scientific literature for specific applications, its structural features suggest significant potential in various fields of academic research. The molecule incorporates a versatile primary amine, a photo-sensitive nitroaromatic group, and a chlorinated phenyl ring, making it a promising scaffold for further chemical exploration. This article will focus solely on the prospective research applications derived from its constituent chemical moieties.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-chloro-2-nitrophenoxy)propan-1-amine, and how can intermediates be stabilized?

- Methodology :

- Route 1 : Perform nucleophilic aromatic substitution (NAS) between 4-chloro-2-nitrophenol and 3-bromopropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Route 2 : Alternatively, react 4-chloro-2-nitrophenol with epichlorohydrin to form an epoxide intermediate, followed by amination with ammonia. This requires strict moisture control to avoid hydrolysis .

- Stabilization : Intermediate nitro-phenoxy compounds are sensitive to light and humidity. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be prioritized?

- Methodology :

- ¹H/¹³C NMR : Look for a triplet at δ ~2.7 ppm (CH₂NH₂) and a multiplet at δ ~6.8–7.5 ppm (aromatic protons). The nitrophenoxy group causes deshielding of adjacent carbons (¹³C δ ~150–160 ppm) .

- UV-Vis : Expect strong absorbance at λ ~270–290 nm (π→π* transitions of nitro-aromatic systems). Compare with reference spectra of 4-chloro-2-nitrophenol derivatives .

- Mass Spec (ESI+) : Molecular ion [M+H]⁺ at m/z ≈ 244. Confirm fragmentation patterns (e.g., loss of NH₂CH₂CH₂CH₂O– group) .

Q. How can researchers optimize purification protocols for this amine derivative?

- Methodology :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate (5%→30%) in hexane. Add 1% triethylamine to the mobile phase to minimize amine adsorption .

- Recrystallization : Dissolve in hot ethanol, then slowly add hexane to induce crystallization. Filter under reduced pressure to isolate high-purity crystals (>98%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the nitro group’s orientation, and what challenges arise with this compound?

- Methodology :

- Crystal Growth : Co-crystallize with picric acid to enhance lattice stability. Use slow evaporation of a dichloromethane/methanol (1:1) solution .

- Refinement : Employ SHELXL for structure solution. Challenges include thermal motion of the nitro group and potential disorder in the phenoxy moiety. Apply anisotropic displacement parameters and TWIN/BASF commands if twinning is observed .

Q. What computational strategies can predict the compound’s electronic effects on nucleophilic reactivity?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) to model the electron-withdrawing effect of the nitro group. Compare HOMO/LUMO energies with analogues lacking substituents (e.g., 3-phenoxypropan-1-amine) .

- MD Simulations : Simulate solvation effects in DMSO to assess steric hindrance around the amine group, which impacts reaction kinetics .

Q. How should researchers address contradictory data in NMR vs. mass spectrometry results (e.g., unexpected adducts)?

- Methodology :

- Adduct Identification : Perform HRMS to detect sodium/potassium adducts ([M+Na]⁺, [M+K]⁺). Use deuterated solvents (e.g., DMSO-d₆) to rule out solvent interactions in NMR .

- Impurity Profiling : Compare LC-MS traces with synthetic intermediates. For example, residual 4-chloro-2-nitrophenol (if present) shows a distinct [M–H]⁻ peak at m/z 172 .

Q. What experimental designs can elucidate the compound’s stability under varying pH conditions?

- Methodology :

- pH Stability Study : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 254 nm. Nitro group reduction is expected in acidic conditions (pH <3), forming amine byproducts .

- Kinetic Analysis : Use Arrhenius plots to model degradation rates. Activation energy (Eₐ) calculations reveal susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。